3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H20ClN3O and its molecular weight is 245.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to 3-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. For example, a study conducted synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing detailed spectroscopic evidence and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
Several studies have assessed the biological activities of 1,2,4-oxadiazole derivatives. Notably, compounds containing the 1,2,4-oxadiazole ring, similar to the structure , have been synthesized and tested for antitumor activity. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties showed promising antitumor activity in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Additionally, other related compounds have been synthesized and evaluated for their antibacterial and anthelmintic activity, demonstrating varying degrees of effectiveness (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Antimicrobial and Antifungal Activities
Compounds with structures similar to this compound have been evaluated for antimicrobial activities. For instance, novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibited strong antimicrobial activity, and a structure–activity study was performed to understand these effects (Krolenko, Vlasov, & Zhuravel, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit selective agonist properties against protein-tyrosine phosphatase 1b (ptp1b) and chemokine receptor type 4 (cxcr4) .
Mode of Action
Based on the activity of related compounds, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been found to influence pathways involving ptp1b and cxcr4 .
Result of Action
Related compounds have shown cytotoxic activity against various mammalian cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and more.
Properties
IUPAC Name |
5-tert-butyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-5-4-6-12-7-8;/h8,12H,4-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVIDDXWKHJPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-46-5 | |
Record name | Piperidine, 3-[5-(1,1-dimethylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.